
N-Acetyldihydroharmaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyldihydroharmaline typically involves the acetylation of dihydroharmaline. One common method includes the reaction of dihydroharmaline with acetic anhydride in the presence of a catalyst under controlled temperature conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform to facilitate the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyldihydroharmaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-acetyldihydroharmalol, while reduction could produce N-acetyltetrahydroharmaline.
Aplicaciones Científicas De Investigación
N-Acetyldihydroharmaline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Acetyldihydroharmaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, leading to various biological effects. The compound’s acetyl group plays a crucial role in its activity, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Harmaline: The parent compound of N-Acetyldihydroharmaline, known for its psychoactive properties.
Harmine: Another alkaloid similar to harmaline, with potential therapeutic applications.
Tetrahydroharmine: A reduced form of harmine, studied for its effects on the central nervous system.
Uniqueness
This compound is unique due to its acetyl group, which enhances its chemical stability and modifies its biological activity. This makes it a valuable compound for various research applications, distinguishing it from other harmaline derivatives .
Propiedades
Número CAS |
6197-41-7 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
1-(7-methoxy-1-methyl-3,4-dihydropyrido[3,4-b]indol-9-yl)ethanone |
InChI |
InChI=1S/C15H16N2O2/c1-9-15-13(6-7-16-9)12-5-4-11(19-3)8-14(12)17(15)10(2)18/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
ZMCDLPUKKCWLIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NCCC2=C1N(C3=C2C=CC(=C3)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


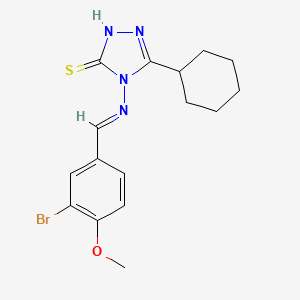
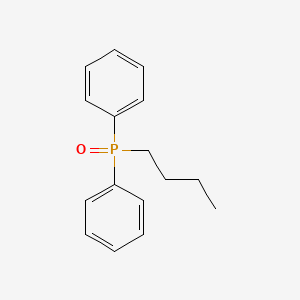

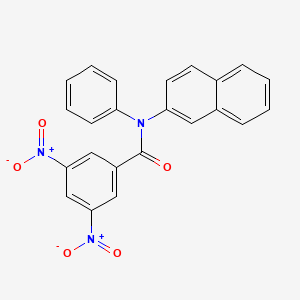
![2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11965919.png)
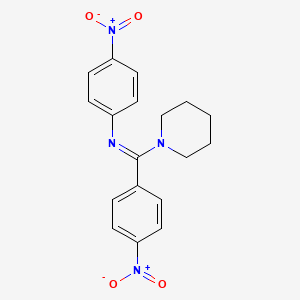
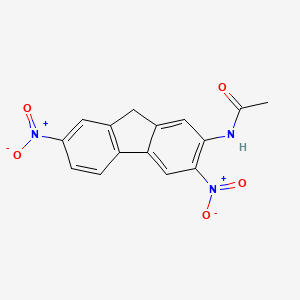

![5-Chloro-2,6-dimethylbenzo[d]oxazole](/img/structure/B11965947.png)
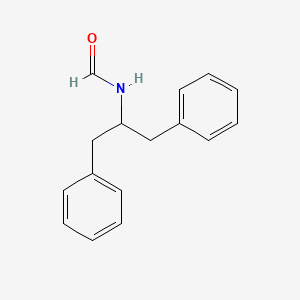
![(5Z)-3-Allyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965966.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11965970.png)
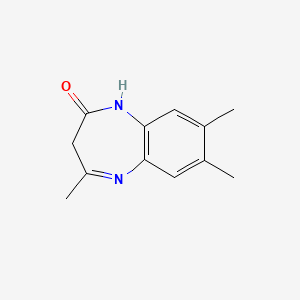
![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11965977.png)
